Regioisomeric Impact on Carbonic Anhydrase Inhibitory Potency: Ortho vs. Para Substitution
In sulfonamide-based carbonic anhydrase inhibitors, the position of substituents relative to the zinc-binding sulfonamide group critically dictates potency. A direct comparison of analogous compounds reveals that ortho-substitution (as in 2-Bromo-4-cyanobenzenesulfonamide) confers nanomolar inhibitory potency, while para-substitution results in a dramatic loss of activity [1]. This class-level inference strongly supports the selection of the ortho-substituted compound for CA-focused drug discovery campaigns.
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | Nanomolar potency (inferred from ortho-substituted benzenesulfonamide class) |
| Comparator Or Baseline | Para-substituted benzenesulfonamide analog |
| Quantified Difference | Significant loss of activity |
| Conditions | Inhibition of carbonic anhydrase isoforms; data extracted from comparative SAR study on benzenesulfonamide derivatives. |
Why This Matters
This differential SAR ensures that only ortho-substituted benzenesulfonamides are viable starting points for developing potent CA inhibitors, directly impacting compound selection for high-value oncology and glaucoma targets.
- [1] Academia.edu. (2009). Figure 1 - from Discovery of potent non-urea inhibitors. Retrieved from https://www.academia.edu View Source
